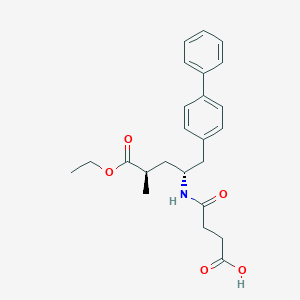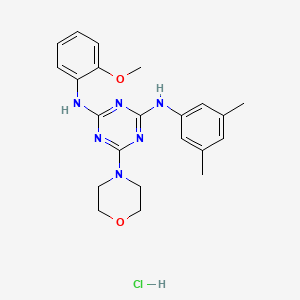
2-(2,4-Dimethylanilino)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethylanilino)acetohydrazide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 2-(2,4-Dimethylanilino)acetohydrazide is1S/C10H15N3O/c1-7-3-4-9(8(2)5-7)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14) . This indicates the presence of a dimethylaniline group attached to an acetohydrazide group.
Aplicaciones Científicas De Investigación
Environmental Pollutant Analysis
2,6-Dimethylaniline, a compound structurally similar to 2-(2,4-Dimethylanilino)acetohydrazide, has been extensively studied due to its presence as an environmental pollutant, often found in tobacco smoke and as a major metabolite of lidocaine. Research has demonstrated its ability to form DNA adducts, suggesting a metabolic activation profile akin to other arylamine carcinogens. The characterization and comparative 32P-postlabeling efficiencies of these DNA adducts have been a subject of intense study, offering insight into the potential carcinogenicity of such compounds (Gonçalves et al., 2001).
Nonlinear Optical Properties
Compounds structurally related to 2-(2,4-Dimethylanilino)acetohydrazide, specifically certain hydrazones, have been synthesized and examined for their nonlinear optical properties. Investigations employing the single-beam z-scan technique have revealed these compounds' potential in optical device applications, such as optical limiters and switches. Their optical power limiting behavior and other parameters like nonlinear refractive index, absorption coefficient, and susceptibility indicate significant utility in technological applications (Naseema et al., 2010).
Pharmaceutical Applications
Synthesis and analysis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, compounds with a structural resemblance to 2-(2,4-Dimethylanilino)acetohydrazide, have indicated significant antibacterial activity and lipoxygenase inhibitory activity. These molecules, bearing multiple functional groups, exhibit substantial potential in pharmacological applications, particularly as antibiotics and enzyme inhibitors (Rasool et al., 2016).
Corrosion Inhibition
Some derivatives related to 2-(2,4-Dimethylanilino)acetohydrazide, specifically dimethyl-1H-pyrazole derivatives, have been investigated as corrosion inhibitors. Their efficiency in preventing corrosion on steel surfaces in acidic environments and their interaction with the metal surface through adsorption indicate their potential as protective agents against corrosion (El Arrouji et al., 2020).
Chemical Oxidation in Water Treatment
Studies on the chemical oxidation of compounds like 2,6-dimethylaniline, structurally related to 2-(2,4-Dimethylanilino)acetohydrazide, using the Fenton process, have provided insights into water treatment methodologies. The identification of intermediates and the proposal of an oxidation pathway of organic pollutants highlight the potential of such processes in enhancing water purification and treatment strategies (Masomboon et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,4-dimethylanilino)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-3-4-9(8(2)5-7)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLZOVCDGZRFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylanilino)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2589774.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2589775.png)

![5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2589777.png)



![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)
![N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2589787.png)
![Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate](/img/structure/B2589789.png)
![1-(tert-butyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2589793.png)
![3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2589794.png)